
5-(Piperidin-4-ylmethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidin-4-ylmethyl)pyrimidine is a compound with the molecular formula C10H15N3 and a molecular weight of 177.251 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes this compound, has been a subject of interest in recent years . A method for preparing 2-methyl-5-(piperidin-4-yl)pyrimidine has been disclosed in a patent . The target product is prepared from 2-methyl pyrimidine, which serves as a starting raw material, through brominating, coupling, removing, and catalytic hydrogenation reaction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Pyrimidine-derived radicals play an important role in DNA oxidation . The detection and identification of these radicals is essential to understand DNA oxidation mechanisms . Pyrimidines also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .科学的研究の応用
Corrosion Inhibition Properties in Iron
- Piperidine derivatives, including those similar to 5-(Piperidin-4-ylmethyl)pyrimidine, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties (Kaya et al., 2016).
5-HT7 Receptor Antagonists
- Piperazin-1-yl substituted unfused heterobiaryls, similar to this compound, have been synthesized as ligands for 5-HT7 receptors. These compounds have been studied for their structural features affecting 5-HT7 binding affinity (Strekowski et al., 2016).
Metabolite Analysis in Pharmacology
- Studies on metabolites of compounds similar to this compound have been conducted to understand their biotransformation in organisms. This includes the investigation of various metabolites isolated from urine and feces (Pfeifer et al., 1990).
Chemical Synthesis and Intermediate Applications
- This compound and its derivatives have been synthesized for various applications, including as intermediates in the preparation of other chemical compounds (Shen Li, 2012).
Adenosine Receptor Antagonists
- Certain pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, related to this compound, have been functionalized for use as human A₃ adenosine receptor antagonists. Their water solubility and binding affinities have been a focal point of research (Baraldi et al., 2012).
Antitumor and Antiviral Agents
- Derivatives of this compound have been explored for their potential as antitumor and antiviral agents. This includes the synthesis and biological evaluation of these derivatives in various assays (El-Subbagh et al., 2000).
Anti-angiogenic and DNA Cleavage Activities
- Novel carboxamide derivatives of this compound have been synthesized and assessed for their anti-angiogenic and DNA cleavage activities. These activities are crucial in the context of cancer research and treatment (Kambappa et al., 2017).
作用機序
Target of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of pge 2 .
Biochemical Pathways
It is known that purine and pyrimidine nucleotides are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as nad and sam .
Pharmacokinetics
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
It is known that several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
It is known that anaerobic bacteria can degrade pyrimidine, and factors such as ph, alkalinity, and the presence of certain ions can influence this process .
将来の方向性
While specific future directions for 5-(Piperidin-4-ylmethyl)pyrimidine are not mentioned in the search results, there are indications of ongoing research in the field of pyrimidine and piperidine derivatives . This includes the development of more potent and selective inhibitors, the identification of new biological targets, and the evaluation of potential applications.
特性
IUPAC Name |
5-(piperidin-4-ylmethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOXDCKHIJDMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

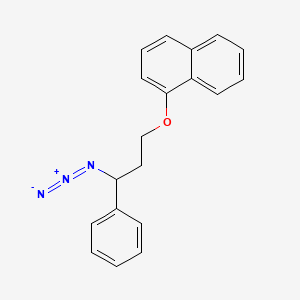



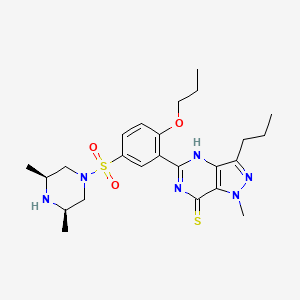
![but-2-enedioic acid;[5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B569539.png)
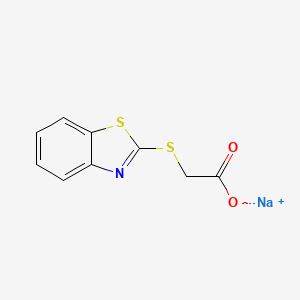

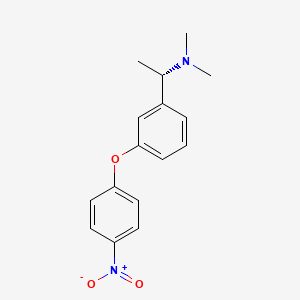
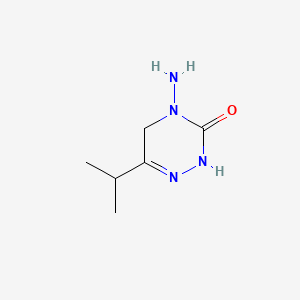
![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)